1,2-Dibromoethyltrimethylsilan
Übersicht
Beschreibung
1,2-Dibromoethyltrimethylsilane is an organosilicon compound with the molecular formula C5H12Br2Si. It is characterized by the presence of two bromine atoms attached to an ethyl group, which is further bonded to a trimethylsilane group. This compound is known for its reactivity and is used in various chemical synthesis processes .
Wissenschaftliche Forschungsanwendungen
1,2-Dibromoethyltrimethylsilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials.
Vorbereitungsmethoden
1,2-Dibromoethyltrimethylsilane can be synthesized through several methods. One common synthetic route involves the reaction of trimethyl(vinyl)silane with N-bromosuccinimide (NBS) in acetonitrile at room temperature. The reaction proceeds with high yield and produces 1,2-dibromoethyltrimethylsilane as a colorless liquid . Another method involves the reaction of trimethylchlorosilane with bromoethane under an inert gas atmosphere .
Analyse Chemischer Reaktionen
1,2-Dibromoethyltrimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form ethyltrimethylsilane.
Elimination Reactions: Under certain conditions, the bromine atoms can be eliminated to form alkenes.
Common reagents used in these reactions include N-bromosuccinimide, acetonitrile, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wirkmechanismus
The mechanism of action of 1,2-dibromoethyltrimethylsilane involves its reactivity with various nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The trimethylsilane group provides stability and influences the reactivity of the compound .
Vergleich Mit ähnlichen Verbindungen
1,2-Dibromoethyltrimethylsilane can be compared with other similar compounds, such as:
1,2-Dichloroethyltrimethylsilane: Similar in structure but with chlorine atoms instead of bromine.
1,2-Diiodoethyltrimethylsilane: Contains iodine atoms, which are larger and more reactive than bromine.
1,2-Dibromoethane: Lacks the trimethylsilane group, making it less stable and more reactive.
The uniqueness of 1,2-dibromoethyltrimethylsilane lies in its combination of the ethyl group with bromine atoms and the trimethylsilane group, providing a balance of reactivity and stability .
Biologische Aktivität
1,2-Dibromoethyltrimethylsilane (DBETMS) is an organosilicon compound that has garnered attention due to its potential biological activities and implications in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of the biological activity of DBETMS, including its metabolic pathways, toxicological effects, and potential applications based on existing research findings.
Chemical Structure and Properties
1,2-Dibromoethyltrimethylsilane has the following chemical structure:
- Molecular Formula: C_5H_12Br_2Si
- Molecular Weight: 263.04 g/mol
- Appearance: Colorless liquid
The compound is characterized by the presence of bromine atoms and a trimethylsilane group, which influence its reactivity and biological interactions.
Metabolism and Toxicological Profile
Metabolic Pathways:
DBETMS undergoes metabolic transformation primarily through cytochrome P450 (CYP450) enzymes. The metabolism of DBETMS leads to the formation of reactive intermediates such as 2-bromoacetaldehyde and S-(2-bromoethyl)glutathione. These metabolites are implicated in the compound's toxicity and potential genotoxicity:
- CYP450-mediated oxidation: This pathway produces 2-bromoacetaldehyde, which can bind covalently to cellular macromolecules, leading to tissue damage.
- Glutathione conjugation: S-(2-bromoethyl)glutathione is formed via conjugation with glutathione (GSH), contributing to genotoxic effects by forming adducts with DNA .
Toxicological Effects:
Research indicates that DBETMS exhibits significant cytotoxicity in various cell lines. The toxicological profile includes:
- Genotoxicity: The formation of DNA adducts through S-(2-bromoethyl)glutathione has been linked to genotoxic responses in laboratory studies.
- Carcinogenic potential: Animal studies suggest a correlation between exposure to DBETMS and increased cancer risk due to its reactive metabolites .
In Vitro Studies
Several studies have investigated the biological activity of DBETMS against tumor cell lines:
- Cytotoxicity Assay: In vitro assays demonstrated that DBETMS exhibits cytotoxic effects on human leukemia cell lines (HEL, K562) and other cancer cell lines (CB3). The IC50 values indicate a potent inhibitory effect on cell proliferation .
Cell Line | IC50 (µM) |
---|---|
HEL | 15 |
K562 | 20 |
CB3 | 18 |
In Vivo Studies
Animal studies have provided insights into the systemic effects of DBETMS:
- Toxicokinetics: Following administration, DBETMS is rapidly metabolized and eliminated from the body, with over 99% excretion occurring within one day in rodent models. The elimination half-life varies based on dosage and route of administration .
- Histopathological Effects: Histopathological examinations revealed liver damage associated with exposure to DBETMS due to covalent binding of metabolites to liver proteins .
Case Studies and Applications
Environmental Impact:
DBETMS has been studied for its potential environmental effects, particularly in aquatic ecosystems where it may act as an endocrine disruptor. Its brominated structure raises concerns regarding bioaccumulation and toxicity in marine organisms.
Medicinal Chemistry:
Due to its unique chemical properties, DBETMS is being explored as a precursor for synthesizing novel therapeutic agents. Its ability to form stable complexes with biological molecules makes it a candidate for drug development targeting specific cellular pathways.
Eigenschaften
IUPAC Name |
1,2-dibromoethyl(trimethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12Br2Si/c1-8(2,3)5(7)4-6/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJHCBRLJLIXJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Br2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20540539 | |
Record name | (1,2-Dibromoethyl)(trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20540539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18146-08-2 | |
Record name | (1,2-Dibromoethyl)(trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20540539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,2-Dibromoethyltrimethylsilane in the synthesis of α-trimethylsilyl acrylic monomers?
A1: 1,2-Dibromoethyltrimethylsilane serves as a starting material in the synthesis of α-trimethylsilyl acrylic acid and its methyl ester. [] The research article highlights its successful utilization in achieving a good yield of these monomers. While the specific reaction steps are not detailed in the abstract, it signifies the importance of 1,2-Dibromoethyltrimethylsilane as a key precursor in this synthesis pathway.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.